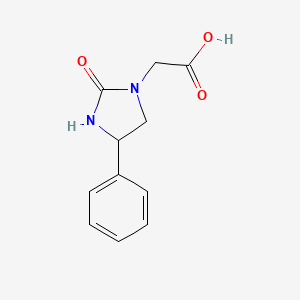

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid

Description

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid is a heterocyclic compound featuring an imidazolidinone core substituted with a phenyl group at position 4 and an acetic acid moiety at position 1.

Properties

CAS No. |

90032-38-5 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-(2-oxo-4-phenylimidazolidin-1-yl)acetic acid |

InChI |

InChI=1S/C11H12N2O3/c14-10(15)7-13-6-9(12-11(13)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15) |

InChI Key |

SWLQYKBSDGZXKU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)N1CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid typically involves the reaction of phenylhydrazine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include:

Solvent: Ethanol or water

Temperature: Reflux conditions

Catalysts: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring and phenyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to cellular receptors and modulating their activity.

Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic Acid (CAS 62848-47-9)

- Key Differences: This compound has two oxo groups (positions 2 and 5) compared to the single oxo group in the target compound.

- Molecular Formula : C₁₁H₁₀N₂O₄ (MW: 234.21) vs. the target compound’s estimated C₁₁H₁₂N₂O₃ (MW: 220.22).

- Applications : The presence of dual oxo groups may influence its role as a protease inhibitor or intermediate in peptidomimetic drug design .

2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid (CAS 730-79-0)

- Key Differences : Features an ethyl group at position 4 alongside the phenyl group, introducing steric bulk. This substitution reduces ring flexibility and may impact binding to hydrophobic enzyme pockets.

- Molecular Formula : C₁₃H₁₄N₂O₄ (MW: 262.27).

- Thermal Stability : Higher molecular weight correlates with increased melting/boiling points compared to simpler analogs .

Non-Phenyl Analog: 2-(2-Oxoimidazolidin-1-yl)acetic Acid (CAS 87219-22-5)

- Key Differences : Lacks the phenyl group, resulting in reduced aromatic interactions.

- Physical Properties :

- Molecular Formula: C₅H₈N₂O₃ (MW: 144.13).

- pKa: 4.41 (predicted), indicating moderate acidity.

- Applications : Simpler structure makes it a cost-effective intermediate for further functionalization .

Heterocycle-Modified Derivatives

2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid (CAS 1240527-48-3)

2-[(2Z)-4-Oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic Acid (CAS 29560-50-7)

- Key Differences: Combines thiazolidinone and triazole rings, creating a planar structure with multiple hydrogen-bond acceptors.

- Molecular Formula : C₁₃H₁₁N₅O₃S (MW: 317.32).

- Applications: Potential antimicrobial or anticancer agent due to triazole’s bioactivity .

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | pKa (Predicted) | Applications |

|---|---|---|---|---|---|

| 2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic Acid | C₁₁H₁₂N₂O₃ | 220.22 | Phenyl (C₄), Oxo (C₂) | ~4.5* | Drug intermediates, enzyme inhibition |

| (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic Acid (62848-47-9) | C₁₁H₁₀N₂O₄ | 234.21 | Phenyl (C₄), Oxo (C₂, C₅) | N/A | Peptidomimetics, solubility studies |

| 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid (730-79-0) | C₁₃H₁₄N₂O₄ | 262.27 | Phenyl (C₄), Ethyl (C₄), Oxo (C₂, C₅) | N/A | Hydrophobic binding studies |

| 2-(2-Oxoimidazolidin-1-yl)acetic Acid (87219-22-5) | C₅H₈N₂O₃ | 144.13 | None (simplest analog) | 4.41 | Synthetic intermediate |

| 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid (1240527-48-3) | C₈H₁₀N₄O₃S | 242.25 | Thiazole, Diazinane | N/A | Drug impurity reference |

*Estimated based on structural similarity to .

Key Research Findings

- Bioactivity: Phenyl-substituted derivatives (e.g., CAS 62848-47-9) exhibit enhanced binding to aromatic amino acid residues in enzymes compared to non-phenyl analogs .

- Solubility : Dual oxo groups (e.g., in CAS 62848-47-9) improve aqueous solubility but may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.